HIF-2alpha-IN-3

HIF-2α PAS-B domain allosteric inhibition AlphaScreen

HIF-2alpha-IN-3 (CAS 313964-19-1), also designated as Compound 1 in the primary literature, is a synthetic small-molecule allosteric inhibitor of hypoxia-inducible factor-2α (HIF-2α/EPAS1). It disrupts HIF-2α–ARNT heterodimerization by binding within the internal cavity of the HIF-2α PAS-B domain, a mode of action first structurally validated for this compound class.

Molecular Formula C12H6ClN5O5
Molecular Weight 335.66
CAS No. 313964-19-1
Cat. No. B2424445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIF-2alpha-IN-3
CAS313964-19-1
Molecular FormulaC12H6ClN5O5
Molecular Weight335.66
Structural Identifiers
SMILESC1=CC(=C(C=C1NC2=C(C3=NON=C3C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl
InChIInChI=1S/C12H6ClN5O5/c13-7-2-1-6(5-10(7)17(19)20)14-9-4-3-8-11(16-23-15-8)12(9)18(21)22/h1-5,14H
InChIKeyPQZKMXPISWCLCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





HIF-2alpha-IN-3 (CAS 313964-19-1) – A Foundational Allosteric HIF-2α PAS-B Domain Inhibitor for Research Procurement


HIF-2alpha-IN-3 (CAS 313964-19-1), also designated as Compound 1 in the primary literature, is a synthetic small-molecule allosteric inhibitor of hypoxia-inducible factor-2α (HIF-2α/EPAS1). It disrupts HIF-2α–ARNT heterodimerization by binding within the internal cavity of the HIF-2α PAS-B domain, a mode of action first structurally validated for this compound class . HIF-2alpha-IN-3 exhibits an IC50 of 0.4 µM in the AlphaScreen heterodimer disruption assay and a dissociation constant (KD) of 1.1 µM determined by isothermal titration calorimetry . As the original validated hit from a high-throughput screen of >200,000 compounds, it serves as the chemical progenitor of the clinical candidates PT2385, PT2399, and belzutifan, and remains widely used as a reference tool compound in HIF-2α research .

Why HIF-2alpha-IN-3 Cannot Be Replaced by Another HIF-2α Inhibitor Without Experimental Validation


HIF-2α inhibitors that share the same nominal target can differ profoundly in binding site, allosteric mechanism, isoform selectivity, and cellular pharmacology. HIF-2alpha-IN-3 binds the PAS-B domain internal cavity and allosterically disrupts HIF-2α–ARNT heterodimerization . Its direct analog, TC S‑7009 (Compound 2), achieves a ~14‑fold tighter KD (81 nM vs. 1.1 µM) through enhanced van der Waals and electrostatic contacts within the same pocket, demonstrating that even single‑digit nanomolar potency differences can arise from subtle B‑ring substitutions . Furthermore, the HIF-2α PAS‑B cavity is absent in HIF-1α, conferring inherent isoform selectivity that is not guaranteed across all HIF-2α inhibitor chemotypes . Substituting HIF-2alpha-IN-3 with a later‑generation clinical candidate such as belzutifan or PT2399 therefore introduces changes in binding kinetics, off‑target profile, pharmacokinetics, and cellular potency that must be re‑validated for each experimental system .

HIF-2alpha-IN-3 – Quantitative Differentiation Evidence Against Closest HIF-2α Inhibitor Analogs


Binding Affinity and Heterodimer Disruption Potency vs. Direct Analog TC S‑7009 (Compound 2)

HIF-2alpha-IN-3 (Compound 1) was the starting point for a systematic structure–activity relationship campaign that produced the improved analog TC S‑7009 (Compound 2). In the AlphaScreen assay measuring HIF-2α–ARNT PAS-B* heterodimer disruption, HIF-2alpha-IN-3 displayed an IC50 of ~0.4 µM, whereas its direct analog TC S‑7009 achieved substantially greater potency . Binding affinity measured by isothermal titration calorimetry (ITC) confirmed a KD of 1.1 µM for HIF-2alpha-IN-3 compared with 81 nM for TC S‑7009, representing a 13.6‑fold improvement in target engagement . This difference is attributable to the larger di‑halogenated B‑ring of TC S‑7009, which better complements the hydrophobic PAS‑B cavity .

HIF-2α PAS-B domain allosteric inhibition AlphaScreen isothermal titration calorimetry

Isoform Selectivity: HIF-2α vs. HIF-1α PAS-B Domain Binding

The HIF-2α PAS-B internal cavity that accommodates HIF-2alpha-IN-3 is not present in the closely related HIF-1α subunit. Despite >70% sequence identity between HIF-2α and HIF-1α PAS-B domains, bulkier residues in the HIF-1α PAS-B cavity constrict the pocket and prevent ligand binding . ITC data for the direct analog TC S‑7009 (Compound 2) demonstrated negligible binding to the HIF-1α PAS-B domain (KD ≫ 5 µM) . NMR spectroscopy confirmed that HIF-2alpha-IN-3 binds HIF-2α PAS-B but not the ARNT PAS-B subunit . In cellular assays, TC S‑7009 selectively reduced expression of the HIF-2‑specific target gene EPO without affecting the HIF-1‑regulated gene PGK1 .

isoform selectivity HIF-2α specificity PAS-B cavity HIF-1α counter-screening

Mechanistic and Structural Validation: First PAS-B Domain Inhibitor Characterized by NMR and X‑ray Crystallography

HIF-2alpha-IN-3 (Compound 1) is the first small molecule for which the molecular basis of allosteric HIF-2 inhibition was fully elucidated. NMR 15N/1H HSQC experiments demonstrated that HIF-2alpha-IN-3 binds specifically within the preformed internal cavity of HIF-2α PAS-B and induces conformational changes that propagate to the β‑sheet surface, weakening the ARNT PAS-B interaction . This binding mode was subsequently confirmed at atomic resolution by X‑ray crystallography for the analog TC S‑7009 . In contrast, clinical candidates such as PT2385, PT2399, and belzutifan were developed later through iterative medicinal chemistry optimization of this foundational scaffold, and their primary characterization data are distributed across multiple patent and publication records .

allosteric mechanism NMR HSQC X‑ray crystallography PAS-B domain protein‑ligand interactions

Chemical Scaffold Distinctiveness for SAR and Tool Compound Applications

HIF-2alpha-IN-3 possesses a chemical scaffold (N-(4-chloro-3-nitrophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine) that is structurally distinct from later‑generation HIF-2α inhibitors. The molecule comprises a 4‑nitrobenzoxadiazole A‑ring, an N‑linked 4‑chloro‑3‑nitrophenyl B‑ring, and a secondary amine linker . This scaffold served as the template for systematic SAR exploration: the Rogers et al. (2013) study synthesized and evaluated 30 analogs (compounds 3–32) by varying the B‑ring substituent, linker atom (N, S, O), and linker length, identifying key structural determinants of potency . In contrast, PT2385 and belzutifan incorporate a sulfonamide linker and distinct aryl substitutions, while PT2399 features a different core altogether .

chemical scaffold structure–activity relationship 4-nitrobenzoxadiazole tool compound chemotype

Commercial Purity Specification for Reproducible Research

Commercially sourced HIF-2alpha-IN-3 (MedChemExpress Cat. No. HY-18370) is supplied at a certified purity of 99.89% as determined by HPLC . This high purity specification reduces the likelihood of confounding biological effects from contaminants and supports inter‑laboratory reproducibility. Comparable commercial preparations of the more potent analogs PT2385, PT2399, and belzutifan are typically supplied at >98% purity, but lot‑specific variability in trace impurities can influence cellular assay outcomes, particularly for compounds with nanomolar potency where low‑abundance contaminants may exert disproportionate effects .

compound purity quality control reproducibility research procurement

HIF-2alpha-IN-3 – Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Biochemical Assay Development and Validation of HIF-2α–ARNT Protein–Protein Interaction Inhibitors

HIF-2alpha-IN-3 is the reference inhibitor of choice for establishing and validating AlphaScreen or TR‑FRET assays that measure HIF-2α–ARNT PAS‑B heterodimer disruption. Its well‑characterized IC50 (0.4 µM) and KD (1.1 µM) provide a reliable benchmark for assay window, Z′‑factor determination, and inter‑day reproducibility . The availability of the S304M HIF-2α PAS‑B mutant as a cavity‑disabled negative control, co‑developed with this compound series, enables rigorous counterscreening to confirm on‑target mechanism .

Structure–Activity Relationship (SAR) Studies and Medicinal Chemistry Starting Point

The HIF-2alpha-IN-3 scaffold, with its three modular units (A‑ring, linker, B‑ring) and 30 published analogs with AlphaScreen IC50 values ranging from 0.17 µM to >10 µM, provides a uniquely transparent SAR dataset for medicinal chemistry campaigns . Unlike proprietary clinical candidates where SAR data are protected by patent filings, the entire analog series for this chemotype is available in a single peer‑reviewed publication, enabling academic groups to design focused libraries or perform computational docking studies without IP constraints .

HIF-2 Isoform‑Selective Target Identification and Validation in ccRCC and Hep3B Cellular Models

For experiments requiring clean pharmacological dissection of HIF-2‑ versus HIF‑1‑mediated transcription, HIF-2alpha-IN-3 and its analog series offer a selectivity window documented at the structural, biochemical, and cellular levels . In 786‑0 cells (VHL‑deficient, HIF-2α‑driven), the analog TC S‑7009 reduced VEGF expression without altering HIF-2α protein levels, confirming on‑target allosteric antagonism . In Hep3B cells expressing both HIF‑1α and HIF‑2α, the compound selectively suppressed the HIF‑2 target gene EPO while sparing the HIF‑1 target gene PGK1 . HIF-2alpha-IN-3 is thus suitable as a chemical probe to validate HIF‑2‑specific phenotypes before committing to more potent but less mechanistically transparent clinical candidates.

Reference Standard for Compound Library Screening and Hit Triage

With a commercial purity specification of 99.89% and a well‑defined allosteric binding mode, HIF-2alpha-IN-3 serves as an ideal positive control for high‑throughput screening campaigns targeting the HIF‑2α PAS‑B domain . Its moderate potency (IC50 0.4 µM) avoids the hook effect and solubility challenges sometimes observed with sub‑nanomolar inhibitors at high screening concentrations, while its distinct chemotype facilitates the identification of novel chemical starting points through scaffold‑hopping approaches .

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